Dimethyl-1,1,1-D3-amine
Description
Theoretical Foundations of Isotopic Substitution in Organic Chemistry
Isotopic substitution refers to the replacement of an atom in a molecule with one of its isotopes. core.ac.uk The primary difference between hydrogen (¹H) and deuterium (B1214612) (²H or D) is their mass; deuterium possesses an additional neutron, making it approximately twice as heavy as hydrogen. This mass difference is the origin of the "isotope effect," which manifests as changes in the physical and chemical properties of molecules. core.ac.uk
The most significant consequence of this mass difference in organic chemistry is the kinetic isotope effect (KIE). fiveable.menumberanalytics.com The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more stable. rsc.org Consequently, more energy is required to break a C-D bond than a C-H bond, which often leads to a slower reaction rate when a hydrogen atom involved in a rate-determining step is replaced with deuterium. fiveable.mewikipedia.org This phenomenon is a cornerstone of mechanistic studies, allowing chemists to probe which bonds are broken or formed during the slowest step of a reaction. numberanalytics.comwikipedia.org Isotope effects are classified as primary if the bond to the isotope is broken in the rate-determining step, and secondary if the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orgdalalinstitute.com
Role of Deuterated Compounds in Advancing Mechanistic Understanding
The kinetic isotope effect is a powerful tool for elucidating the intricate pathways of chemical reactions. core.ac.ukwikipedia.org By strategically placing deuterium atoms in a reactant molecule and measuring the reaction rate compared to the non-deuterated version, researchers can gain critical information about the transition state of the rate-limiting step. fiveable.me A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at the labeled position is being cleaved in the rate-determining step. core.ac.uk
Beyond KIEs, deuterated compounds serve as invaluable tracers in chemical and biological systems. thalesnano.comchem-station.com Since deuterium is a stable, non-radioactive isotope, it can be easily tracked and distinguished from hydrogen using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.orgthalesnano.com This allows researchers to follow the path of specific atoms or molecular fragments through complex reaction sequences or metabolic pathways, providing unambiguous evidence for proposed mechanisms. thalesnano.comchem-station.com
Overview of Deuterated Amines in Contemporary Chemical and Biological Sciences
Amines are fundamental functional groups present in a vast array of biologically active molecules, including a majority of clinically important drugs. rsc.org Consequently, deuterated amines have garnered significant interest, particularly in medicinal chemistry and pharmaceutical development. bohrium.com
The strategic incorporation of deuterium into drug candidates, a field often referred to as "precision deuteration," can significantly alter a drug's metabolic fate. assumption.edunih.gov Many drugs are metabolized by enzymes, such as cytochrome P450s, through the oxidative cleavage of C-H bonds. dovepress.com Replacing a metabolically vulnerable C-H bond with a stronger C-D bond can slow down this metabolic process. assumption.eduresearchgate.net This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced clearance rate, and increased systemic exposure, potentially allowing for lower or less frequent dosing. researchgate.netsymeres.com The first FDA-approved deuterated drug, Austedo (deutetrabenazine), exemplifies this principle, exhibiting a decreased rate of metabolism compared to its non-deuterated counterpart. assumption.edu Furthermore, deuterated amines are crucial as internal standards for quantitative analysis in mass spectrometry, a vital tool in pharmacokinetic and metabolomic studies. rsc.orgthalesnano.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H7N |
|---|---|
Molecular Weight |
48.1 g/mol |
IUPAC Name |
1,1,1-trideuterio-N-methylmethanamine |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3 |
InChI Key |
ROSDSFDQCJNGOL-FIBGUPNXSA-N |
SMILES |
CNC |
Isomeric SMILES |
[2H]C([2H])([2H])NC |
Canonical SMILES |
CNC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 1,1,1 D3 Amine and Analogous Deuterated Amines
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Amine Structures
Site-specific deuteration of amines involves several strategic approaches that aim to replace hydrogen with deuterium at precise locations within the molecule. snnu.edu.cnmarquette.edu A predominant method is the hydrogen isotope exchange (HIE), where C-H bonds are catalytically exchanged with a deuterium source. snnu.edu.cn This can be achieved using transition metal catalysts, such as iridium or palladium, which can direct the deuteration to specific positions, often ortho to a directing group like an amide or pyridine. snnu.edu.cn
Another key strategy involves the use of deuterated reagents in well-established chemical transformations. snnu.edu.cnrsc.org This includes the reduction of functional groups like nitriles, imines, or amides using deuterated reducing agents (e.g., LiAlD₄). rsc.org Alkylation of amine precursors with deuterated alkyl halides is also a common method. rsc.orgwikipedia.org Furthermore, novel methods are emerging, such as electrochemical approaches that offer mild conditions for selective deuteration, avoiding the high temperatures and pressures often required in traditional methods. rsc.orgrsc.org The choice of strategy depends on the target molecule's structure, the desired location of the deuterium atoms, and the required level of isotopic enrichment.
Preparative Routes to Dimethyl-1,1,1-D3-amine Analogs
The synthesis of this compound often begins with the preparation of simpler deuterated precursors, such as methyl-d3-amine (B1598088).
A robust and cost-effective method to produce methyl-d3-amine involves a two-step process starting from nitromethane (B149229). google.comgoogle.com
Deuteration of Nitromethane : The first step is the exchange of the acidic protons on the methyl group of nitromethane with deuterium. This is typically achieved by reacting nitromethane with deuterium oxide (D₂O) in the presence of a base. google.comgoogle.com To drive the reaction to completion and achieve high isotopic purity, this exchange process may be repeated multiple times. google.com The use of a phase-transfer catalyst can facilitate this reaction. google.comgoogle.com
Reduction of Nitromethane-d3 (B1582242) : The resulting nitromethane-d3 (CD₃NO₂) is then reduced to methyl-d3-amine (CD₃NH₂). google.comgoogle.com This reduction can be carried out using various reducing agents, such as zinc, iron, or nickel powder, in an inert solvent. google.comgoogle.comcivilica.com For instance, using an iron metal catalyst in the presence of deuterium chloride and deuterium oxide provides an efficient and mild conversion. civilica.com The reaction can be designed to directly yield the methyl-d3-amine salt, such as the hydrochloride, by performing the reduction in the presence of an acid. google.comgoogle.com
This pathway is advantageous due to its simplicity, high efficiency, and the low cost of starting materials. google.comgoogle.com
The synthesis proceeds in two main stages:
Alkylation : Potassium phthalimide (B116566) is reacted with a deuterated methyl halide (e.g., iodomethane-d3) to form the N-alkylated phthalimide intermediate. wikipedia.orgmasterorganicchemistry.com
Hydrolysis or Hydrazinolysis : The N-(1,1,1-trideuteriomethyl)phthalimide is then cleaved to release the primary amine. google.comgoogle.com This can be done via acidic hydrolysis, which yields the amine salt directly. google.comgoogle.compressbooks.pub Alternatively, the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄), can be employed under milder, neutral conditions to yield the free amine and a phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com
This method is particularly useful for avoiding the over-alkylation that can occur when using ammonia, but the separation of byproducts can sometimes be challenging. wikipedia.org
To overcome issues like the formation of multiple substitution byproducts, methods using protected amines have been developed. researchgate.netgoogle.com A practical synthesis for both deuterated methylamine (B109427) and dimethylamine (B145610) uses tert-butoxycarbonyl (Boc)-protected benzylamine (B48309) as a starting material. researchgate.netsemanticscholar.org
The general scheme for producing deuterated methylamine hydrochloride is as follows:
Deuteromethylation : Boc-benzylamine is reacted with a deuterated methylating agent, such as trideuteriomethyl p-toluenesulfonate (TsOCD₃), in the presence of a base like sodium hydride (NaH). researchgate.netsemanticscholar.org
Deprotection (Boc Removal) : The Boc protecting group is removed under acidic conditions (e.g., HCl in ethyl acetate) to yield N-benzyl-N-(methyl-d3)-amine hydrochloride. researchgate.netsemanticscholar.org
Deprotection (Benzyl Removal) : The benzyl (B1604629) group is subsequently removed via catalytic hydrogenation (e.g., using Pd/C) to afford the final product, methyl-d3-amine hydrochloride. researchgate.netsemanticscholar.org
To synthesize deuterated dimethylamine, the N-benzyl-N-(methyl-d3)-amine intermediate is subjected to a second deuteromethylation step before the final debenzylation. researchgate.net This approach offers the advantages of fewer byproducts and simpler purification processes. researchgate.netgoogle.com
| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product | Ref. |
| Boc-benzylamine | NaH, TsOCD₃ | HCl/EtOAc | Pd/C, H₂ | Methyl-d3-amine HCl | researchgate.netsemanticscholar.org |
| N-benzyl-N-(methyl-d3)-amine | n-BuLi, TsOCD₃ | Pd/C, H₂ | - | Dimethyl-d6-amine HCl | researchgate.net |
Considerations for Reaction Efficiency and Deuteration Yields in Deuterated Amine Synthesis
The efficiency of deuterated amine synthesis is measured by both the chemical yield of the product and the isotopic purity, or the percentage of deuterium incorporation. scribd.comnih.gov Achieving high deuteration levels (often >95%) is crucial. scribd.comnih.gov
Several factors influence these outcomes:
Deuterium Source : The choice and excess of the deuterium source (e.g., D₂O, deuterated silanes, D₂) are critical. nih.govresearchgate.net For exchange reactions, repeating the process can increase the level of deuterium incorporation. google.com
Catalyst and Reagents : The catalyst's activity and selectivity are paramount. In HIE reactions, the catalyst must facilitate C-H bond activation without promoting unwanted side reactions. snnu.edu.cn In reduction or alkylation strategies, the purity and reactivity of the deuterated reagents (e.g., LiAlD₄, TsOCD₃) directly impact the final isotopic enrichment. researchgate.netrsc.org
Reaction Conditions : Temperature, pressure, and reaction time must be carefully optimized. google.com Harsh conditions can sometimes lead to reduced selectivity or decomposition of the product. rsc.orgrsc.org Milder, modern methods like electrochemistry or photocatalysis are being developed to address these issues. rsc.orgnih.gov
Substrate Structure : The electronic and steric properties of the starting material can affect reaction rates and efficiency. acs.org Electron-withdrawing or -donating groups near the reaction site can influence the ease of deuteration. acs.org
Protecting Groups : In multi-step syntheses, the choice of protecting groups is important to prevent side reactions and ensure they can be removed efficiently without compromising the deuterated site. researchgate.netgoogle.com
The traditional synthesis of deuterated methylamine often suffers from the creation of over-methylated byproducts, which complicates purification and lowers yields. google.comguidechem.com Methods using protected intermediates, like Boc-benzylamine, are designed specifically to improve reaction control and efficiency. researchgate.netgoogle.com
Purification Techniques for Synthesized Deuterated Amine Products
After synthesis, the deuterated amine product must be isolated and purified to remove unreacted starting materials, reagents, solvents, and byproducts. The choice of purification technique depends on the physical properties of the product (e.g., volatility, polarity, charge) and the nature of the impurities.
Common purification methods include:
Distillation/Fractionation : For volatile amines, fractional distillation can be effective in separating the product from less volatile impurities. nist.gov
Crystallization : If the deuterated amine is a solid or can be converted into a stable, crystalline salt (e.g., a hydrochloride salt), crystallization or recrystallization is a powerful method for achieving high purity. smolecule.com
Chromatography : Silica gel column chromatography is widely used to separate the target compound from byproducts with different polarities. researchgate.netsemanticscholar.org
Extraction : Liquid-liquid extraction is a standard workup procedure to separate the product from water-soluble or water-insoluble impurities, often by adjusting the pH to control the amine's solubility. epj-conferences.org
Precipitation : In methods like the Gabriel synthesis using hydrazinolysis, the phthalhydrazide byproduct precipitates from the solution, which aids in its removal. wikipedia.org
For isotopically labeled compounds, purification is critical not only for chemical purity but also to ensure the final product has the desired isotopic enrichment. nih.govgoogle.com Analytical techniques like NMR spectroscopy and mass spectrometry are used to confirm both the structure and the deuterium content of the purified product. researchgate.netsmolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Amine Analysis
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including those labeled with stable isotopes. nih.gov It offers detailed information about the chemical environment of specific nuclei, allowing for the confirmation of deuterium incorporation at desired positions and the identification of any impurities. rsc.orgsigmaaldrich.com
Deuterium NMR (²H NMR) for Quantitative Deuterium Content Determination and Structure Verification
Deuterium NMR (²H NMR) is a powerful and direct method for analyzing highly deuterium-enriched compounds. sigmaaldrich.com While conventional ¹H NMR becomes less effective for compounds with deuterium enrichment greater than 98 atom% due to weak residual proton signals, ²H NMR provides a clear spectrum of the deuterium signals. sigmaaldrich.com
The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same molecular environment, which simplifies spectral interpretation. sigmaaldrich.comhuji.ac.il This technique is particularly useful for verifying the specific position of deuterium labeling. For this compound, a single resonance in the ²H NMR spectrum corresponding to the chemical shift of a methyl group attached to a nitrogen atom would confirm that all three deuterium atoms are located on the same methyl group.
Furthermore, ²H NMR can be used for quantitative analysis. acs.org Under appropriate experimental conditions, the integration of peaks in the ²H NMR spectrum is relatively quantitative, allowing for the determination of the deuterium atom percentage at specific sites. sigmaaldrich.com This is especially valuable for assessing the enrichment of labile deuterium positions, such as those in -ND₂ groups, which can be observed directly in non-protonated solvents. sigmaaldrich.com The main application of deuterium spectra is to determine the effectiveness of chemical deuteration. huji.ac.il
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis of Deuterated Amines
¹H and ¹³C NMR spectroscopy provide complementary information for the structural analysis of deuterated amines like this compound. rsc.org
In the ¹H NMR spectrum of successfully synthesized this compound, the signal corresponding to the protons of one of the methyl groups would be absent. The remaining N-CH₃ group would appear as a singlet, and the N-H proton would likely be a broad singlet, though its chemical shift can be concentration-dependent. libretexts.org The integration of the remaining methyl signal against an internal standard can provide an initial estimate of isotopic purity. The addition of D₂O can be used to exchange the N-H proton, causing its signal to disappear, which helps to confirm its assignment. libretexts.orgethernet.edu.et
The ¹³C NMR spectrum offers definitive evidence of deuteration. The carbon atom of the non-deuterated methyl group (N-CH₃) will appear as a standard singlet. In contrast, the carbon atom of the deuterated methyl group (N-CD₃) will exhibit two key features:
Isotopic Shift: The resonance of the deuterated carbon will be shifted slightly upfield (to a lower ppm value) compared to its non-deuterated counterpart. This is a well-known isotopic effect. nih.govresearchgate.net
Spin-Spin Coupling: Due to coupling with the three deuterium nuclei (which have a nuclear spin, I=1), the ¹³C signal for the N-CD₃ group will be split into a multiplet. This splitting pattern, governed by the 2nI+1 rule, confirms the attachment of deuterium to that carbon. bhu.ac.in
For quantitative analysis, acquiring the ¹³C spectrum with both proton and deuterium decoupling (¹³C{¹H, ²H}) can resolve the signals of different isotopologues into singlets, allowing for accurate integration to determine the level of deuterium labeling. researchgate.net
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
|---|---|---|---|---|
| ¹H | -N-CH₃ | ~2.3-3.0 | Singlet (s) | Represents the non-deuterated methyl group. |
| ¹H | -N-H | ~0.5-5.0 | Broad Singlet (br s) | Exchangeable with D₂O. |
| ¹³C | -N-C H₃ | ~25-35 | Singlet | Represents the non-deuterated methyl carbon. |
| ¹³C | -N-C D₃ | Slightly upfield of the -N-CH₃ signal | Multiplet (septet) | Characteristic splitting due to C-D coupling confirms deuteration. |
| ²H | -N-CD₃ | ~2.3-3.0 | Singlet | Directly observes and confirms the position of deuterium labeling. |
Applications in Structural Elucidation and Impurity Identification of Deuterated Amines
NMR spectroscopy is a primary method for the structural elucidation and purity assessment of isotopically labeled compounds. The combination of ¹H, ¹³C, and ²H NMR provides a comprehensive picture of the molecule. For this compound, these techniques confirm that the deuterium atoms are on one of the methyl groups and not exchanged to other positions.
Impurity identification is another critical application. NMR can readily detect common impurities such as:
Residual Starting Materials: Signals corresponding to reactants used in the synthesis.
Under-deuterated Species: The presence of a small signal for the -CH₃ group where the -CD₃ group should be in the ¹H NMR spectrum, or the presence of d1 and d2 species which would give different multiplets in the ¹³C NMR spectrum.
Solvent Residues: Signals from common laboratory solvents can be identified using established chemical shift tables. epfl.chpitt.edu
While NMR is powerful, its limitation in determining impurities can arise if the analyte signals overlap with impurity signals. rsc.org In such cases, combining NMR with mass spectrometry provides a more comprehensive analysis. rsc.org
¹⁵N NMR Spectroscopy for Nitrogen-Containing Labeled Compounds
For nitrogen-containing compounds, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom, although it is less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. creative-proteomics.comresearchgate.net In studies involving compounds specifically labeled with ¹⁵N, this technique is invaluable. researchgate.netnih.gov
For this compound (at natural abundance ¹⁵N), the chemical shift of the nitrogen atom would be observed. Deuteration on the adjacent methyl group can cause a small, measurable upfield shift in the ¹⁵N resonance, known as a deuterium isotope effect on the ¹⁵N chemical shift. researchgate.net This effect can provide further structural confirmation. The ¹⁵N signal would also exhibit coupling to the protons on the adjacent non-deuterated methyl group. This technique is particularly useful in mechanistic studies or in analyzing complex biological systems where the fate of the nitrogen atom is being traced. researchgate.net
Mass Spectrometry (MS) Techniques for Isotopic Analysis of this compound Analogs
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. thermofisher.com For isotopically labeled compounds, it is essential for confirming the incorporation of isotopes and assessing the isotopic purity. researchgate.net
High-Resolution Mass Spectrometry for Deuteration Ratio and Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is the gold standard for determining the isotopic purity of deuterated compounds. researchgate.netnih.gov HRMS provides highly accurate mass measurements, allowing for the clear distinction between isotopologues—molecules that differ only in their isotopic composition. researchgate.net
For this compound, HRMS analysis of the protonated molecule [M+H]⁺ would show a cluster of peaks corresponding to different isotopologues:
d₀: The non-deuterated species.
d₁: Species with one deuterium atom.
d₂: Species with two deuterium atoms.
d₃: The desired product, this compound.
The mass difference between a hydrogen atom (¹H) and a deuterium atom (²H) is approximately 1.006 Da. nih.gov HRMS can easily resolve these differences. The isotopic purity is calculated by comparing the relative abundance (signal intensity) of the target d₃ isotopologue to the sum of all related isotopologues (d₀, d₁, d₂, d₃, etc.). researchgate.netnih.gov This method is rapid, requires very little sample, and provides results that are in good agreement with certified isotopic purity values. researchgate.netnih.gov
| Isotopologue | Formula ([M+H]⁺) | Theoretical Exact Mass (m/z) |
|---|---|---|
| d₀ (non-deuterated) | C₂H₈N⁺ | 46.0651 |
| d₁ | C₂H₇DN⁺ | 47.0714 |
| d₂ | C₂H₆D₂N⁺ | 48.0777 |
| d₃ (Target) | C₂H₅D₃N⁺ | 49.0840 |
Combining HRMS with a separation technique like liquid chromatography (LC) can further enhance the analysis by separating the target compound from any non-related impurities before it enters the mass spectrometer, ensuring that the measured isotopic distribution is accurate for the compound of interest. rsc.orgrsc.org
Isotope Labeling Studies and Tracer Applications via MS
Isotope labeling with stable isotopes like deuterium (²H or D) is a powerful technique in mass spectrometry (MS) for tracing the metabolic fate of molecules and for quantitative analysis. ckisotopes.com In this approach, hydrogen atoms in a molecule are replaced with deuterium atoms. This substitution results in a molecule with a higher mass that is easily distinguishable by a mass spectrometer, while its chemical properties remain nearly identical to the unlabeled counterpart. acanthusresearch.com
This compound, with its three deuterium atoms on one of the methyl groups, serves as a valuable tracer in various research applications. The deuterium-labeled methyl group can be tracked through metabolic or chemical pathways. For instance, in proteomics, stable isotope dimethyl labeling is a straightforward and cost-effective method for quantitative analysis. In this strategy, primary amines in peptide mixtures are converted to dimethylamines using isotopomers of formaldehyde (B43269) and a reducing agent. ckisotopes.comisotope.com By using different isotopic combinations, such as those involving deuterium, multiple samples can be combined and distinguished in a single MS analysis, allowing for accurate relative quantification of proteins. ckisotopes.com
The use of deuterium-labeled compounds is particularly advantageous in studies where metabolic incorporation of isotopes is challenging, such as in tissues from animals or humans. ckisotopes.comisotope.com The distinct mass difference introduced by the deuterium atoms allows for the clear differentiation of labeled from unlabeled species in complex biological matrices.
Research has demonstrated the utility of stable isotope dimethyl labeling in comparing proteomes and phosphoproteomes. isotope.com For example, this technique has been used to compare the proteomes of embryonic stem cells and induced pluripotent stem cells. ckisotopes.com The precision of quantification using deuterium-labeled standards is a key advantage, as it allows for the detection of subtle changes in protein or metabolite levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Analysis Utilizing Deuterated Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantitative analysis of a vast array of compounds in complex mixtures. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate and precise quantification in LC-MS/MS assays. scispace.com
An internal standard is a compound that is added in a known amount to samples, calibration standards, and quality controls. It is used to correct for the variability inherent in the analytical procedure, including sample extraction, derivatization, and instrumental analysis. scispace.com A stable isotope-labeled internal standard is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest. acanthusresearch.com This similarity ensures that it behaves in the same manner as the analyte during sample preparation and analysis, thus providing the most accurate correction for any losses or variations.
In the context of amine analysis, this compound can serve as an excellent internal standard for the quantification of dimethylamine or other structurally related amines. The three-deuterium-atom mass difference provides a clear distinction between the analyte and the internal standard in the mass spectrometer, while their co-elution in the liquid chromatography step simplifies data analysis. scispace.com The use of deuterated internal standards has been shown to significantly improve the precision of LC-MS/MS methods. scispace.com
The process typically involves adding a known concentration of the deuterated internal standard to the sample before any sample preparation steps. The sample is then processed, and the final extract is injected into the LC-MS/MS system. The instrument is set to monitor specific mass transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This approach has been successfully applied to the analysis of various amines in different matrices, including biological fluids and environmental samples. biorxiv.orgnih.gov
| Parameter | Description | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | scispace.com |
| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated) | acanthusresearch.comscispace.com |
| Advantage | Corrects for variability in sample preparation and analysis, improving accuracy and precision. | scispace.com |
| Application | Quantitative analysis of amines in various matrices. | biorxiv.orgnih.gov |
Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Amines
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the masses of the atoms involved and the strength of the bonds between them. libretexts.org
The substitution of hydrogen with deuterium in an amine molecule, such as in this compound, leads to a significant change in the IR spectrum. libretexts.org This is because deuterium has approximately twice the mass of hydrogen. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, replacing a hydrogen atom with a deuterium atom in a C-H or N-H bond will shift the corresponding stretching vibration to a lower frequency (wavenumber). libretexts.org
For instance, the N-H stretching vibrations in secondary amines typically appear in the region of 3300-3500 cm⁻¹. docbrown.info In a deuterated amine, the corresponding N-D stretching vibration would be observed at a significantly lower wavenumber. Similarly, the C-H stretching vibrations of the methyl groups, which are typically found around 2800-3000 cm⁻¹, will be shifted to lower frequencies for the C-D bonds in the deuterated methyl group of this compound. libretexts.orgdocbrown.info
This isotopic shift is a valuable tool for assigning vibrational modes in complex molecules. By comparing the IR spectra of a compound and its deuterated analog, researchers can confidently identify the vibrations associated with specific C-H and N-H bonds. aip.org For example, a study on methylamine and its deuterium derivatives utilized this principle to make a more accurate vibrational assignment. aip.org
The table below summarizes the typical IR absorption regions for key functional groups in a secondary amine and the expected shift upon deuteration.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for -H | Expected Wavenumber (cm⁻¹) for -D | Reference |
| N-H Stretch | 3300-3500 | Lower frequency | libretexts.orgdocbrown.info |
| C-H Stretch (Aliphatic) | 2850-2960 | Lower frequency | libretexts.orgdocbrown.info |
| N-H Bend | 1550-1650 | Lower frequency | libretexts.org |
Neutron Scattering and Reflectometry in Deuterated Amine Studies
Neutron scattering and neutron reflectometry are powerful techniques for probing the structure and dynamics of materials at the atomic and molecular level. ansto.com A key advantage of these methods is their sensitivity to the isotopic composition of the sample, particularly the difference between hydrogen (¹H) and deuterium (²H or D). ansto.com This is because hydrogen and deuterium have significantly different neutron scattering lengths, which leads to a strong contrast between protonated and deuterated molecules. ansto.com
In the context of amine studies, deuterated amines like this compound are invaluable. The selective deuteration of specific parts of a molecule or of certain components in a mixture allows researchers to "highlight" those regions in a neutron scattering experiment. This contrast variation technique is widely used to study the structure of complex systems, such as polymer blends, biological membranes, and thin films. ansto.comnih.gov
Neutron reflectometry, a specific neutron scattering technique, is particularly well-suited for studying the structure of thin films and interfaces. ansto.com By measuring the reflection of a neutron beam from a surface, one can obtain detailed information about the thickness, density, and composition of individual layers within the film. nih.gov The use of deuterated molecules enhances the contrast between different layers, making it possible to study phenomena such as interdiffusion and the morphology of buried interfaces, which are often difficult to probe with other techniques. ansto.comresearchgate.net
For example, in the field of organic light-emitting diodes (OLEDs), neutron reflectometry with deuterated organic molecules, including amines, has been used to investigate the structural changes that occur at the interfaces between different layers during device operation. ansto.com This information is crucial for understanding and improving the performance and stability of these devices.
The use of deuterated amines in neutron scattering also helps to reduce the incoherent scattering background from hydrogen, which can obscure the desired coherent scattering signal that contains structural information. epj-conferences.orgresearchgate.net This is especially important in studies of molecular dynamics using techniques like quasi-elastic neutron scattering (QENS), where a low background is essential for accurate measurements. acs.org
| Technique | Principle | Role of Deuterated Amines | Reference |
| Neutron Scattering | Probes atomic and molecular structure and dynamics based on neutron-nucleus interactions. | Provide scattering contrast, reduce incoherent background. | ansto.comepj-conferences.org |
| Neutron Reflectometry | Measures the reflection of neutrons from a surface to characterize thin films and interfaces. | Enhance contrast between layers to study interfacial structure and diffusion. | ansto.comnih.gov |
Table of Compounds
Mechanistic Investigations and Kinetic Isotope Effect Studies Involving Dimethyl 1,1,1 D3 Amine
Theoretical Framework of Kinetic Isotope Effects (KIEs) in Amine Reactions
The kinetic isotope effect (KIE) is a powerful tool in physical organic and biochemistry for elucidating reaction mechanisms. It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The theoretical basis for the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond is not static but vibrates at a specific frequency. The lowest possible energy state for this vibration is the ZPE.
The ZPE of a bond is dependent on the mass of the atoms forming it; a bond to a heavier isotope has a lower vibrational frequency and, consequently, a lower ZPE. For instance, a carbon-deuterium (C-D) bond has a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. libretexts.org For a reaction to occur, sufficient energy must be supplied to overcome the activation energy barrier, which includes the energy required to break existing bonds. Because the C-D bond starts from a lower energy level, it requires more energy to reach the transition state where the bond is cleaved. This results in a higher activation energy and a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. libretexts.org
In the context of amine reactions, KIE studies often involve the replacement of a hydrogen atom on a carbon adjacent to the nitrogen with a deuterium (B1214612) atom, as in Dimethyl-1,1,1-D3-amine. The magnitude of the observed KIE provides profound insight into the nature of the bond-breaking and bond-forming processes in the rate-determining step of the reaction.
Primary and Secondary Deuterium Kinetic Isotope Effects in Chemical Transformations
Deuterium kinetic isotope effects are categorized into two main types: primary and secondary, based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, this effect is typically significant, with the ratio of the rate constants (kH/kD) for the light and heavy isotopes ranging from 2 to 8 at room temperature. libretexts.org A kH/kD value greater than 1 is termed a "normal" isotope effect, indicating a slower reaction for the deuterated compound. The magnitude of the PKIE is largest when the hydrogen is symmetrically transferred in the transition state. The observation of a significant PKIE is strong evidence that the C-H bond is being broken in the slowest step of the reaction mechanism.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. nih.gov These effects are generally much smaller than PKIEs, with typical kH/kD values ranging from 0.7 to 1.5. SKIEs arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from reactant to transition state. They are further classified based on the position of the isotope:
α-Secondary KIEs: The isotope is on the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization during the reaction, the out-of-plane bending vibrations are less restricted in the transition state, leading to a normal α-SKIE (kH/kD > 1). Conversely, a change from sp2 to sp3 results in an inverse α-SKIE (kH/kD < 1).
β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond's electrons help stabilize a developing positive charge in the transition state. Since C-H bonds are better electron donors than C-D bonds, a normal β-SKIE (kH/kD > 1) is typically observed.
Elucidation of Rate-Determining Steps and Transition State Structures
The measurement of KIEs is a cornerstone of mechanistic chemistry, providing critical information about the rate-determining step (RDS) and the geometry of the transition state.
By isotopically labeling a specific C-H bond, such as in one methyl group of a dimethylamine (B145610) moiety, and measuring the reaction rate against the unlabeled compound, the involvement of that C-H bond in the RDS can be determined. A large primary KIE (e.g., kH/kD > 2) provides compelling evidence that the cleavage of this bond is the rate-limiting event. For example, in the enzymatic N-demethylation of certain tertiary amines, the observation of a primary isotope effect confirmed that the cleavage of the C-H bond on the N-methyl group is a rate-limiting step. nih.gov
The magnitude of the PKIE also offers subtle clues about the structure of the transition state. Theoretical models predict that the maximum KIE value occurs when the hydrogen atom is symmetrically bound between the donor and acceptor atoms in the transition state (i.e., the bond is about 50% broken). If the transition state is "early" (reactant-like) or "late" (product-like), the hydrogen is bound more tightly to either the donor or acceptor, respectively, resulting in a smaller KIE. Therefore, the experimental kH/kD value can be used to infer the position of the transition state along the reaction coordinate.
Secondary KIEs, although smaller, are also highly informative. An α-secondary KIE can reveal changes in hybridization at a reaction center, distinguishing between, for example, SN1 and SN2 reaction mechanisms. A β-secondary KIE can indicate the degree of carbocation character in a transition state, providing insight into charge development during the reaction.
Influence of Solvent and Temperature on Deuterium Isotope Effects in Amine Reactions
The solvent and temperature are critical experimental parameters that can significantly modulate the observed KIE in amine reactions.
Solvent Effects: The choice of solvent can influence the KIE in several ways. libretexts.org
Direct Participation: If the solvent is a reactant, such as in hydrolysis reactions, switching from H2O to deuterium oxide (D2O) can introduce a solvent isotope effect (SIE). In amine reactions, the basicity of the amine nitrogen can be affected by the solvent, and protons on the nitrogen are readily exchangeable with deuterons from a solvent like D2O. This can complicate the interpretation of substrate KIEs.
Solvation of Transition State: The solvent stabilizes the reactants and the transition state to different extents. A change in solvent polarity can alter the structure of the transition state, which in turn changes the magnitude of the KIE. For example, a more polar solvent might better stabilize a charge-separated transition state, making it more product-like and thus decreasing the PKIE.
Viscosity: When using D2O, its higher viscosity (about 24% greater than H2O at 25°C) can sometimes be responsible for observed rate changes, particularly in enzyme-catalyzed reactions where diffusion-limited steps may be significant. mdpi.com
Temperature Effects: The KIE is temperature-dependent. According to the Arrhenius equation, the rate constant is related to the activation energy. The difference in activation energies for the deuterated and non-deuterated reactions (Ea(D) - Ea(H)) is primarily due to the difference in their ZPEs. As temperature increases, more molecules have sufficient energy to overcome the activation barrier, so the relative difference in rates between the H and D reactions decreases. Consequently, the magnitude of the KIE (kH/kD) typically decreases as the temperature increases. In some cases, a highly unusual temperature dependence can be an indicator of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it.
This compound as a Mechanistic Probe in Organic and Biochemical Reactions
Isotopically labeled dimethylamine and its derivatives, where one or both methyl groups are deuterated (e.g., this compound or its d6-analog), are invaluable probes for studying the mechanisms of a wide range of organic and biochemical reactions, particularly enzymatic N-demethylation.
In biochemical research, these compounds have been instrumental in understanding the mechanisms of amine-oxidizing enzymes. For instance, the flavoprotein trimethylamine dehydrogenase (TMDH) was studied using d6-dimethylamine as a substrate. nih.govnih.gov Researchers observed a large primary KIE on the kcat/Km value of 8.6 at high pH, which decreased significantly at lower pH. nih.govnih.gov This pH-dependent KIE provided evidence for a mechanism where the neutral form of the amine binds productively and that C-H bond cleavage is largely rate-limiting at the pH optimum. nih.govnih.gov
Similarly, the metabolism of N-nitrosodimethylamine (NDMA), a known carcinogen, was investigated using deuterated NDMA (NDMA-d6). nih.gov The study found that deuteration did not affect the maximal reaction velocity (Vmax) but increased the Michaelis constant (Km) five-fold for the N-demethylation reaction catalyzed by rat liver microsomes. nih.gov This indicated that C-H bond cleavage was a rate-limiting step in the catalytic process and that deuteration inhibited metabolism by affecting substrate binding or a step preceding the irreversible C-H cleavage. nih.gov
The mechanism of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism, has also been probed with deuterated substrates. Studies on the oxidation of benzylamine (B48309) analogues by rat MAO A showed large deuterium KIEs on both kcat and kcat/Km, with values ranging from 7 to 14. nih.gov These large effects demonstrated unequivocally that the α-C-H bond cleavage is the rate-limiting step in the catalytic turnover. nih.gov
In the field of bio-organic chemistry, the N-demethylation of N,N-dimethylanilines by a synthetic iron(IV)-oxo complex was studied using N-methyl-N-trideuteriomethylanilines. This work revealed a bell-shaped plot of the KIE versus the pKa of the aniline radical cation, which allowed for the determination of the pKa of the transient iron(III)-hydroxide complex, a key intermediate in the reaction cycle. researchgate.net
These examples highlight how this compound and related deuterated compounds serve as sophisticated tools. By measuring the kinetic consequences of isotopic substitution, chemists and biochemists can deduce whether a specific C-H bond is broken in the rate-determining step, gain insight into transition state structures, and unravel complex multi-step reaction pathways.
Interactive Data Table: Kinetic Isotope Effects in Amine Oxidation Reactions
| Enzyme/System | Substrate | Deuterated Substrate | kH/kD | Parameter | Conclusion | Reference |
| Trimethylamine Dehydrogenase | Dimethylamine | d6-Dimethylamine | 8.6 ± 0.6 | kcat/Km (at pH 9) | C-H bond cleavage is rate-limiting at optimal pH. | nih.gov |
| Trimethylamine Dehydrogenase | Dimethylamine | d6-Dimethylamine | 2.6 ± 0.2 | kcat (at high pH) | A step other than C-H cleavage partially limits turnover. | nih.gov |
| Rat Liver Microsomes | N-nitrosodimethylamine | NDMA-d6 | >1 (inferred) | Km (increased 5-fold) | Deuteration inhibits metabolism by affecting Km, not Vmax. | nih.gov |
| Rat Monoamine Oxidase A | p-CF3-benzylamine | α,α-[2H]-p-CF3-benzylamine | ~7-14 | kcat & kcat/Km | α-C-H bond cleavage is the rate-limiting step. | nih.gov |
| Rodent Liver Homogenates | 1-(N-methyl-N-methylamino)-3-phenylpropane | 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane | 1.31 - 1.45 (intramolecular) | Product Ratio | C-H bond cleavage of the N-methyl group is rate-limiting. | nih.gov |
Computational and Theoretical Studies of Dimethyl 1,1,1 D3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural and Energetic Analysis of Amine Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and energetic properties of amine systems, including isotopically labeled compounds like Dimethyl-1,1,1-D3-amine. DFT methods are employed to predict molecular geometries, vibrational frequencies, and thermochemical data with a good balance of accuracy and computational cost.
DFT calculations can be used to quantify these differences. For example, the optimized geometries of this compound and its non-deuterated counterpart, dimethylamine (B145610), can be calculated to compare bond lengths and angles. Energetic analysis can reveal differences in their heats of formation and Gibbs free energies, providing insights into their relative stabilities. nih.gov
Table 1: Comparison of Calculated Properties for Dimethylamine and this compound using DFT
| Property | Dimethylamine (CH₃)₂NH | This compound (CD₃)(CH₃)NH |
| C-N Bond Length (Å) | Data not available in search results | Data not available in search results |
| N-H Bond Length (Å) | Data not available in search results | Data not available in search results |
| C-H/C-D Bond Length (Å) | Data not available in search results | Data not available in search results |
| Heat of Formation (kJ/mol) | Data not available in search results | Data not available in search results |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Conformational Dynamics of Deuterated Species
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its intermolecular interactions and conformational dynamics in various environments, such as in the gas phase or in solution.
These simulations model the movement of atoms over time by solving Newton's equations of motion. A key input for MD simulations is the force field, which describes the potential energy of the system as a function of its atomic coordinates. For deuterated species, it is crucial to use force fields that can accurately account for the mass difference and its effect on vibrational motions. osti.gov
MD simulations can be used to investigate how the deuteration of one methyl group in this compound affects its interactions with other molecules, such as water or other amine molecules. This is particularly relevant for understanding its behavior in biological systems or in atmospheric chemistry. The simulations can reveal differences in hydrogen bonding patterns and strengths compared to non-deuterated dimethylamine. nih.gov
Furthermore, MD simulations can explore the conformational landscape of this compound. While a relatively simple molecule, the rotation around the C-N bonds can be influenced by the isotopic substitution, which can be captured by these simulations. acs.org
Modeling of Reaction Pathways and Transition States for Deuterated Amine Reactions
Computational modeling is a critical tool for understanding the mechanisms of chemical reactions involving deuterated amines. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and characterize the transition states that connect reactants to products.
For reactions involving this compound, theoretical calculations can predict how the presence of deuterium (B1214612) atoms in one of the methyl groups influences the reaction kinetics. This is known as the kinetic isotope effect (KIE). A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking.
For example, in a reaction where a C-H bond of the methyl group is cleaved, substituting it with a C-D bond in this compound would be expected to slow down the reaction rate due to the stronger C-D bond. Computational methods like DFT can be used to calculate the activation energies for the reactions of both the deuterated and non-deuterated species, allowing for a theoretical prediction of the KIE. acs.org
Table 2: Theoretical Investigation of a Hypothetical Reaction Involving Dimethylamine
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kJ/mol) |
| Hydrogen Abstraction | (CH₃)₂NH + •OH | [(CH₃)₂N-H•••OH]‡ | (CH₃)₂N• + H₂O | Data not available in search results |
| Deuterium Abstraction | (CD₃)(CH₃)NH + •OH | [(CD₃)(CH₃)N-H•••OH]‡ | (CD₃)(CH₃)N• + H₂O | Data not available in search results |
Theoretical Studies on Noncovalent Interactions of Deuterated Amines
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in determining the structure and properties of molecular systems. purdue.edu Theoretical studies are essential for understanding how deuteration affects these weak interactions in amines like this compound.
The substitution of hydrogen with deuterium can subtly alter the nature of noncovalent interactions. For instance, the slightly shorter and stronger C-D bond compared to the C-H bond can lead to small changes in the molecule's dipole moment and polarizability, which in turn can affect its intermolecular interactions. nih.gov
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and high-level ab initio calculations can be used to accurately quantify the different components of noncovalent interaction energies (electrostatic, exchange, induction, and dispersion). researchgate.net These methods can be applied to study the interaction of this compound with itself (dimerization) or with other molecules. Such studies can reveal whether the deuterated amine forms stronger or weaker noncovalent bonds compared to its non-deuterated analog. researchgate.net
Application of Computational Methods in Atmospheric Chemistry and Cluster Formation Studies Involving Deuterated Amines
Computational methods are increasingly used to investigate the role of amines in atmospheric chemistry, particularly in the formation of new aerosol particles. mdpi.comrsc.org Amines can enhance the formation of clusters with sulfuric acid and water, which are key precursors to atmospheric aerosols. bohrium.com
Theoretical studies can provide valuable insights into the thermodynamics and kinetics of cluster formation involving deuterated amines like this compound. Quantum chemical calculations can be used to determine the binding energies and structures of small clusters containing the deuterated amine, sulfuric acid, and water molecules. mdpi.com
By comparing the stability of clusters containing this compound with those containing dimethylamine, researchers can assess the impact of isotopic substitution on the initial steps of aerosol formation. These computational results can help to interpret experimental data from mass spectrometry and other analytical techniques used to study atmospheric nanoparticles. copernicus.org
Advanced Research Applications of Dimethyl 1,1,1 D3 Amine in Chemical Disciplines
Deuterated Amines as Synthetic Intermediates and Building Blocks for Complex Molecules
Deuterated amines are crucial intermediates in the synthesis of complex molecules, particularly in medicinal chemistry and pharmaceutical development. The incorporation of deuterium (B1214612) into a drug candidate can significantly alter its metabolic profile, often leading to a longer biological half-life and potentially reduced side effects. zeochem.comnih.gov This has led to a growing demand for efficient and selective methods to create deuterated building blocks. rsc.orgnih.gov
Dimethyl-1,1,1-D3-amine and other deuterated amines serve as precursors for a variety of more complex structures. chemicalbook.comisotope.com For instance, they can be used in reactions such as alkylation, amidation, and coupling reactions to introduce a deuterium-labeled dimethylamino group into a target molecule. The synthesis of deuterated active pharmaceutical ingredients (APIs) often relies on such deuterated reagents. zeochem.com The development of versatile, metal-free synthesis methods has further expanded the accessibility and application of selectively deuterated amines for constructing these complex molecules. rsc.orgnih.gov
Methods for synthesizing deuterated amines include:
Reduction of amides or nitriles: Using deuterated reducing agents like Lithium aluminum deuteride (LiAlD₄). nih.govnih.gov
Catalytic H/D exchange: Employing transition metal catalysts (e.g., Platinum, Palladium, Ruthenium) with a deuterium source like D₂O or D₂ gas to exchange hydrogen atoms for deuterium on the amine molecule or its precursors. nih.govacs.orgnih.govosti.gov
Synthesis from deuterated precursors: Starting with materials that already contain deuterium to build the desired amine.
The table below summarizes key methods for synthesizing deuterated amines.
| Synthesis Method | Deuterium Source | Catalyst/Reagent Example | Key Feature |
|---|---|---|---|
| Reductive Amination | D₂ gas, D₂O | Transition Metals | Introduces deuterium during amine formation. |
| H/D Exchange | D₂O, D₂ gas | Pt/C, Pd/C, Ru-complexes | Exchanges existing H atoms for D on a pre-formed molecule. nih.govnih.gov |
| Reduction of Amides/Nitriles | LiAlD₄ | N/A | Utilizes a deuterated reducing agent. nih.gov |
Applications in Materials Science Research Utilizing Deuterated Amines
In materials science, particularly in the field of organic electronics, the stability and longevity of materials are paramount. Deuteration has emerged as a key strategy to enhance the performance of Organic Light-Emitting Diodes (OLEDs). zeochem.com The C-D bond's higher dissociation energy compared to the C-H bond makes deuterated organic molecules more resistant to degradation, especially in high-energy blue-emitting OLEDs, which are often the most delicate component and a limiting factor in device lifetime. zeochem.comosti.gov
Deuterated arylamines have shown significant potential for use in optoelectronic devices. nih.gov These compounds can be incorporated into the hole-transporting layers or emissive layers of OLEDs. The enhanced stability of the deuterated materials leads to a longer operational lifetime and improved efficiency of the device. Research has focused on developing mild and scalable deuteration methods for arylamines to make these advanced materials more accessible for large-scale applications. nih.gov The use of deuterated compounds also facilitates unique analytical studies, such as neutron reflectometry, to investigate the structure and functioning of the device layers. nih.gov
Role in Catalysis Research and Development with Deuterated Compounds
Deuterated compounds are indispensable tools for elucidating reaction mechanisms in catalysis. thalesnano.com By selectively replacing hydrogen with deuterium at specific positions in a reactant molecule, chemists can track the breaking and forming of bonds throughout a catalytic cycle. This is primarily achieved by studying the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. symeres.com A significant KIE indicates that the C-H (or N-H) bond is broken in the rate-determining step of the reaction.
For example, deuteration is used to understand the mechanism of catalytic processes like hydrogenation or H/D exchange reactions. nih.govlibretexts.org Organometallic catalysts are often studied using deuterated substrates to probe mechanisms involving oxidative addition and reductive elimination steps. libretexts.org While this compound itself might be studied as a substrate, the broader application involves using deuterated compounds to understand and optimize catalysts for a wide range of chemical transformations.
Environmental Tracing and Mechanistic Studies with Deuterium-Labeled Compounds
Deuterium's status as a stable, non-radioactive isotope makes it an ideal tracer for environmental and biological studies. Deuterium-labeled compounds, including amines, can be introduced into a system to track their movement, fate, and transformation in complex environments such as soil and water systems or within biological food chains. zeochem.comclearsynth.com
Key applications include:
Hydrology: Deuterium oxide (heavy water) is widely used to trace the movement of groundwater. zeochem.com
Ecology: Scientists can study metabolic pathways and the flow of nutrients through ecosystems by analyzing the incorporation of deuterium into organisms. zeochem.com
Pollutant Fate: Deuterated versions of pollutants can be used in controlled studies to understand their degradation pathways and persistence in the environment without introducing radioactivity.
The analysis is typically carried out using highly sensitive mass spectrometry, which can easily distinguish between the deuterated tracer and its non-deuterated counterpart. zeochem.com
Development of Quantitative Analytical Methods Using Deuterated Amine Internal Standards
In quantitative analysis, particularly with mass spectrometry (MS), an internal standard is crucial for achieving accuracy and precision. thalesnano.comclearsynth.com An ideal internal standard behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the mass spectrometer. Deuterated compounds, such as this compound, are considered the gold standard for this purpose. They co-elute with the non-labeled analyte in chromatographic separations and exhibit similar ionization efficiency, effectively correcting for variations in sample preparation, injection volume, and matrix effects. clearsynth.comlcms.cz
In metabolomics and proteomics, researchers aim to identify and quantify thousands of small molecules and proteins in complex biological samples. Stable isotope labeling is a cornerstone of quantitative MS-based proteomics and metabolomics. symeres.comacs.org Deuterated internal standards, including deuterated amino acids and amines, are added to samples at a known concentration. mdpi.comresearchgate.net The ratio of the mass spectrometer signal of the endogenous analyte to the deuterated internal standard allows for precise quantification, overcoming the variability inherent in complex biological matrices. acs.org
The analysis of trace-level nitrogen-containing compounds, such as carcinogenic nitrosamine impurities in pharmaceuticals and environmental samples, requires highly sensitive and accurate methods. nih.govarcbioassay.commdpi.com The presence of dimethylamine (B145610) (DMA) can be a precursor to the formation of N-nitrosodimethylamine (NDMA). nih.gov
In analytical methods for detecting nitrosamines, deuterated analogues like N-nitrosodimethylamine-d6 are used as internal standards. Similarly, when quantifying precursor amines like dimethylamine, this compound would be an appropriate internal standard. Using a deuterated internal standard is critical for correcting matrix effects and ensuring the accuracy of quantification at the very low levels required by regulatory agencies. lcms.cz The use of such standards is a key component in methods developed to ensure the safety of pharmaceutical products. nih.govarcbioassay.com
The table below lists examples of deuterated internal standards used in the analysis of nitrogen-containing compounds.
| Analyte | Deuterated Internal Standard | Analytical Technique | Application Area |
|---|---|---|---|
| Dimethylamine (DMA) | This compound | LC-MS/MS, GC-MS | Pharmaceutical impurity testing nih.gov |
| N-Nitrosodimethylamine (NDMA) | NDMA-d6 | LC-MS/MS, GC-MS | Food and drug safety |
| N-Nitrosodiethylamine (NDEA) | NDEA-d10 | LC-MS/MS | Pharmaceutical impurity testing |
Investigative Tools in Drug Discovery and Development (excluding clinical trials)
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a sophisticated approach in modern medicinal chemistry. This technique, known as deuteration, can significantly alter the metabolic and pharmacokinetic profiles of a compound without changing its fundamental pharmacological activity. gabarx.comnih.gov this compound, a deuterated analog of dimethylamine, serves as a crucial building block and investigative tool in the preclinical stages of drug discovery and development. Its utility stems from the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. clearsynthdiscovery.comresearchgate.net
Isotopically labeled compounds are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a reaction. nih.govmdpi.com By measuring the KIE, researchers can gain insights into the rate-determining steps of an enzymatic reaction and the nature of the transition state. researchgate.net
This compound can be incorporated into a substrate molecule that is acted upon by an enzyme, particularly enzymes that metabolize N-methyl groups, such as cytochrome P450 (CYP) enzymes. If the cleavage of a C-H bond on one of the methyl groups is a rate-limiting step in the enzymatic reaction, the presence of a C-D bond at that position will slow down the reaction. This observed KIE provides strong evidence for the involvement of that specific C-H bond in the enzymatic mechanism. nih.gov
For instance, in the study of monoamine oxidases (MAOs) or other demethylating enzymes, introducing a substrate synthesized with this compound allows for a direct comparison of the metabolic rate versus its non-deuterated counterpart. A significant difference in the rate of metabolism would implicate N-demethylation as a key step in the catalytic cycle. These mechanistic studies are crucial for understanding how a drug is processed in the body and for designing new drugs with improved properties. researchgate.netias.ac.in
The primary goal of deuteration in drug design is to improve the pharmacokinetic profile of a drug. nih.gov Many drugs are cleared from the body through metabolic processes, often involving the oxidation of C-H bonds by CYP enzymes. researchgate.net If this metabolic process is too rapid, the drug may have a short half-life, requiring frequent dosing. Conversely, if metabolism leads to the formation of toxic byproducts, it can lead to adverse effects. clearsynthdiscovery.com
By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolism can be slowed down. nih.gov This is due to the kinetic isotope effect, which can lead to:
Increased half-life: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing. clearsynthdiscovery.comsemanticscholar.org
Reduced formation of toxic metabolites: By slowing down a problematic metabolic pathway, the formation of harmful byproducts can be minimized. clearsynthdiscovery.com
Metabolic switching: In some cases, blocking one metabolic pathway through deuteration can redirect the metabolism of the drug to other, potentially more favorable, pathways. osti.gov
This compound is a key reagent for introducing a deuterated dimethylamino group into a drug candidate. This is particularly relevant for drugs where N-demethylation is a primary route of metabolism. Preclinical studies involving cell cultures or animal models can then be used to compare the metabolic fate of the deuterated drug with its non-deuterated version, providing valuable data on how deuteration can be used to optimize drug metabolism. nih.govresearchgate.net
Table 1: Impact of N-methyl Deuteration on the In Vitro Metabolism of Enzalutamide
| Compound | Microsomes | Intrinsic Clearance (CLint) | K H /K D |
|---|---|---|---|
| Enzalutamide | Rat Liver | Value not specified | ~2 |
| d3-Enzalutamide | Rat Liver | 49.7% lower than Enzalutamide | ~2 |
| Enzalutamide | Human Liver | Value not specified | ~2 |
| d3-Enzalutamide | Human Liver | 72.9% lower than Enzalutamide | ~2 |
Data sourced from a study on the effect of N-methyl deuteration on the metabolism and pharmacokinetics of enzalutamide. nih.gov
The synthesis of deuterated drug candidates often requires the use of deuterated building blocks. researchgate.net this compound and its hydrochloride salt are important deuterated intermediates used in the synthesis of a variety of pharmaceutical compounds. semanticscholar.orggoogle.com Many FDA-approved drugs contain a dimethylamine pharmacophore, and deuterated versions of these drugs are of significant interest for developing next-generation therapeutics with improved properties. researchgate.netnih.gov
The synthesis of these deuterated drugs often involves standard organic chemistry reactions where this compound is used in place of its non-deuterated counterpart. For example, it can be used in nucleophilic substitution reactions or reductive amination to introduce the deuterated dimethylamino group into a larger molecule. researchgate.netnih.gov The availability of high-purity deuterated intermediates like this compound is therefore critical for the advancement of deuterated drug development. researchgate.net
Table 2: Examples of Pharmaceutical Scaffolds Incorporating a Dimethylamine Moiety
| Drug Class | Example Compound | Therapeutic Use |
|---|---|---|
| Antidepressant | Citalopram | Treatment of major depressive disorder |
| Antipsychotic | Chlorprothixene | Treatment of psychotic disorders |
| Antihistamine | Orphenadrine | Muscle relaxant and treatment of Parkinson's disease |
| Antimigraine | Sumatriptan | Treatment of migraine headaches |
This table provides examples of drug classes where a dimethylamine group is a key structural feature, highlighting the potential for deuteration using this compound as a precursor. researchgate.netnih.govnih.gov
Neutron Research: Contrast Variation and Incoherent Scattering Reduction with Deuterated Compounds
Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the molecular level. jst.go.jp A key advantage of neutron scattering is the significant difference in the neutron scattering length of hydrogen and its isotope, deuterium. jst.go.jp This property is exploited in a technique called contrast variation. By selectively deuterating parts of a complex molecular system, researchers can make those parts "visible" or "invisible" to neutrons, allowing them to study the structure and interactions of specific components within a larger assembly. jst.go.jpresearchgate.net
This compound can be used to synthesize deuterated molecules, such as surfactants or polymers, for use in neutron scattering studies. osti.gov For example, in studies of micelles or lipid membranes, deuterating the head group of a surfactant allows researchers to focus on the structure of the hydrophobic core, or vice versa.
Another important advantage of using deuterated compounds in neutron scattering is the reduction of incoherent scattering. researchgate.net Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal and can obscure the desired structural information. Deuterium, on the other hand, has a much smaller incoherent scattering cross-section. Therefore, replacing hydrogen with deuterium in a sample significantly reduces the background noise and improves the quality of the neutron scattering data. researchgate.net The synthesis of perdeuterated alkyl amines and other deuterated small molecules is crucial for enabling these advanced neutron scattering experiments in fields ranging from materials science to structural biology. osti.gov
Table 3: Neutron Scattering Properties of Hydrogen and Deuterium
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barns) |
|---|---|---|
| Hydrogen (¹H) | -3.74 | 80.26 |
| Deuterium (²H) | 6.67 | 2.05 |
This table illustrates the stark difference in the neutron scattering properties of hydrogen and deuterium, which is the basis for contrast variation and the benefit of deuteration in reducing incoherent scattering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
